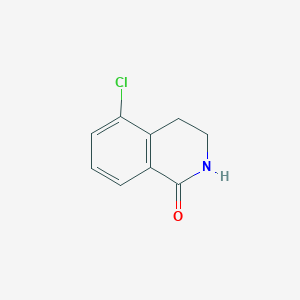

5-Chloro-3,4-dihydro-2H-isoquinolin-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c10-8-3-1-2-7-6(8)4-5-11-9(7)12/h1-3H,4-5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFVBSNKDRBLAQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40593188 | |

| Record name | 5-Chloro-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129075-59-8 | |

| Record name | 5-Chloro-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Chloro-3,4-dihydro-2H-isoquinolin-1-one basic properties

An In-Depth Technical Guide to 5-Chloro-3,4-dihydro-2H-isoquinolin-1-one

This technical guide provides a comprehensive overview of the core basic properties of this compound, tailored for researchers, scientists, and drug development professionals.

Introduction

This compound is a heterocyclic organic compound featuring a dihydroisoquinolinone core with a chlorine substituent on the aromatic ring. This molecule is of significant interest in medicinal chemistry, primarily serving as a crucial intermediate and building block in the synthesis of more complex, biologically active molecules.[1] Its scaffold is integral to the development of potential therapeutic agents, particularly those targeting neurological disorders and for use in drug discovery programs.[1] Research into derivatives of the parent 3,4-dihydroisoquinolin-1(2H)-one scaffold has revealed potent bioactivities, including antifungal properties, highlighting the importance of this structural motif in agrochemical and pharmaceutical development.[2]

Chemical and Physical Properties

Table 1: Chemical Identifiers and General Data

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 129075-59-8 | [1][3] |

| Molecular Formula | C₉H₈ClNO | [1] |

| Molecular Weight | 181.62 g/mol | [1] |

| Canonical SMILES | C1NC(=O)C2=C(C1)C(=CC=C2)Cl | |

| Primary Use | Intermediate in chemical synthesis | [1] |

| Storage Conditions | 2-8°C, Sealed in a dry environment | [1][4] |

Table 2: Computed Physicochemical Properties

| Property | Value | Reference |

| Exact Mass | 181.02944 g/mol | |

| Topological Polar Surface Area (TPSA) | 29.1 Ų | [5] |

| XLogP3 | 1.2 | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 1 | [5] |

| Rotatable Bond Count | 0 | [5] |

Spectroscopic Properties

While specific spectra for this compound are available from commercial suppliers, detailed peak assignments are not published in the reviewed literature.[6] Based on the structure and data for analogous compounds, the expected spectral characteristics are as follows:

-

¹H NMR: The spectrum would show signals for the aromatic protons on the chlorinated ring and two triplets corresponding to the adjacent methylene (-CH₂-) groups in the dihydroisoquinoline core. The NH proton would likely appear as a broad singlet.

-

¹³C NMR: The spectrum would display signals for the nine carbon atoms, including the characteristic carbonyl carbon (C=O) peak in the downfield region (typically ~160-170 ppm), aromatic carbons, and two aliphatic carbons from the methylene groups.

-

Infrared (IR) Spectroscopy: Key absorption bands would be expected for the N-H stretching of the secondary amide, C=O stretching of the lactam ring, and C-Cl stretching, as well as bands corresponding to the aromatic C-H and C=C bonds.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight, along with a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Experimental Protocols: Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not provided in the surveyed literature. However, general and robust methods for synthesizing the 3,4-dihydroisoquinolin-1(2H)-one scaffold are well-documented. The Curtius rearrangement is a highly recommended method for the large-scale synthesis of this class of compounds.[7]

General Protocol for Synthesis via Curtius Rearrangement

This protocol is a representative method for the synthesis of the core 3,4-dihydroisoquinolin-1(2H)-one structure, which can be adapted for the 5-chloro substituted target. The process begins with a substituted phenylpropenoic acid, which is converted to an acyl azide, undergoes rearrangement to an isocyanate, and finally cyclizes to form the desired lactam.

-

Acid to Acyl Chloride Conversion: A substituted 3-phenylpropenoic acid is reacted with a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) in an inert solvent (e.g., dichloromethane) to form the corresponding acyl chloride. The reaction is typically run at room temperature until completion.

-

Acyl Azide Formation: The crude acyl chloride is then reacted with an azide source, such as sodium azide, in a suitable solvent system (e.g., acetone/water). This step is performed at low temperatures (e.g., 0°C) to safely generate the acyl azide intermediate.

-

Curtius Rearrangement and Cyclization: The acyl azide is extracted into a high-boiling point, inert solvent (e.g., diphenyl ether). The solution is heated to a high temperature (e.g., >200°C), causing the acyl azide to undergo the Curtius rearrangement to form a styryl isocyanate intermediate. This intermediate then undergoes an intramolecular thermal cyclization to yield the 1(2H)-isoquinolinone product.

-

Hydrogenation: The resulting isoquinolinone contains a double bond in the heterocyclic ring. To obtain the final 3,4-dihydroisoquinolin-1(2H)-one, a catalytic hydrogenation step is performed. The compound is dissolved in a solvent like ethanol or acetic acid and subjected to hydrogen gas in the presence of a catalyst, such as Palladium on carbon (Pd/C).[7]

-

Purification: The final product is purified using standard laboratory techniques, such as recrystallization or column chromatography.

Caption: General workflow for the synthesis of 3,4-dihydroisoquinolin-1-ones.

Biological Activity and Applications

There is no specific biological activity or mechanism of action reported for this compound itself in the reviewed scientific literature. Its primary and significant role is that of a synthetic intermediate.[1]

The broader 3,4-dihydroisoquinolin-1(2H)-one scaffold is recognized as a "privileged structure" in medicinal chemistry. Derivatives synthesized from this core have shown a wide range of biological activities, including:

-

Antioomycete and Antifungal Activity: A study on various derivatives of 3,4-dihydroisoquinolin-1(2H)-one demonstrated significant activity against the plant pathogen Pythium recalcitrans, suggesting potential applications in agriculture.[2]

-

Antitumor and Antimicrobial Agents: The core structure is found in numerous natural products and has been utilized to develop synthetic molecules with antitumor and antimicrobial properties.[2]

-

Neurological Drug Development: The parent structure is often incorporated into molecules designed to target enzymes or receptors involved in neurological disorders.[1]

Therefore, the value of this compound lies in its potential to be chemically modified to produce novel derivatives with tailored pharmacological profiles for drug discovery and development.

References

- 1. This compound [myskinrecipes.com]

- 2. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rndmate.com [rndmate.com]

- 4. 230301-83-4 CAS MSDS (5-FLOUORO-3,4-DIHYDRO-1(2H)-ISOQUINOLINONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 3,4-dihydroisoquinolin-1(2H)-one | C9H9NO | CID 150896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound(129075-59-8) 1H NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Chloro-3,4-dihydro-2H-isoquinolin-1-one (CAS: 129075-59-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-3,4-dihydro-2H-isoquinolin-1-one is a heterocyclic organic compound with the CAS number 129075-59-8. It belongs to the class of dihydroisoquinolinones, which are recognized as "privileged scaffolds" in medicinal chemistry due to their presence in numerous biologically active natural products and synthetic molecules. This compound primarily serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications, particularly in the realm of neurological disorders and oncology. Its chemical structure, featuring a chlorinated benzene ring fused to a lactam ring, provides a versatile platform for chemical modifications to explore structure-activity relationships in drug discovery programs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and use in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 129075-59-8 | N/A |

| Molecular Formula | C₉H₈ClNO | [1] |

| Molecular Weight | 181.62 g/mol | [1] |

| Appearance | White to off-white solid (typical) | N/A |

| LogP | 1.95 | N/A |

| Polar Surface Area (PSA) | 29.1 Ų | N/A |

| Storage Temperature | 2-8°C | [1] |

Synthesis

A plausible synthetic workflow for this compound is outlined below. This represents a general approach and may require optimization for specific laboratory conditions.

Caption: Plausible synthetic route to this compound.

Experimental Protocol (General Adaptation):

-

Acylation: To a solution of 2-(2-chlorophenyl)ethanamine in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) and a base (e.g., triethylamine or pyridine) at 0°C, slowly add chloroacetyl chloride. The reaction mixture is then typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude N-(2-(2-chlorophenyl)ethyl)-2-chloroacetamide.

-

Friedel-Crafts Cyclization: The crude intermediate is dissolved in a suitable solvent (e.g., nitrobenzene or carbon disulfide), and a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is added portion-wise at a controlled temperature. The mixture is then heated to promote intramolecular cyclization.

-

Final Work-up and Purification: After the reaction is complete, the mixture is carefully quenched with ice water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product, this compound, is then purified by column chromatography or recrystallization.

Biological Activity and Mechanism of Action

Direct biological data for this compound is limited in publicly accessible literature. However, the 3,4-dihydroisoquinolin-1-one scaffold is a key pharmacophore in a range of biologically active compounds, most notably as inhibitors of Protein Arginine Methyltransferase 5 (PRMT5) .

PRMT5 is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. Its dysregulation is implicated in various cancers, making it a significant target for drug development. Inhibition of PRMT5 can modulate gene expression and cellular signaling pathways, leading to anti-proliferative effects in cancer cells.

While no specific IC₅₀ values for this compound against PRMT5 have been reported, studies on its derivatives suggest that this core structure is a promising starting point for the development of potent PRMT5 inhibitors.

Signaling Pathways

The inhibition of PRMT5 by compounds containing the 3,4-dihydroisoquinolin-1-one scaffold can impact several downstream signaling pathways crucial for cancer cell proliferation and survival. Two of the most significant pathways are the WNT/β-catenin pathway and the PI3K/AKT/GSK3β pathway .

5.1. PRMT5 and the WNT/β-catenin Signaling Pathway

PRMT5 can regulate the WNT/β-catenin signaling pathway, which is often hyperactivated in various cancers. PRMT5 inhibition can lead to the de-repression of WNT pathway antagonists, thereby inhibiting the pro-proliferative signaling cascade.

Caption: PRMT5 inhibition and its effect on the WNT/β-catenin pathway.

5.2. PRMT5 and the PI3K/AKT/GSK3β Signaling Pathway

PRMT5 also intersects with the PI3K/AKT/GSK3β pathway, another critical signaling axis for cell growth and survival. Inhibition of PRMT5 can lead to a reduction in the activity of key components of this pathway.

Caption: PRMT5 inhibition and its impact on the PI3K/AKT/GSK3β pathway.

Experimental Protocols

As a key intermediate, this compound would be utilized in the synthesis of final compounds, which would then be subjected to biological assays. A general protocol for a PRMT5 enzymatic inhibition assay, a likely application for derivatives of this compound, is provided below.

PRMT5 Enzymatic Inhibition Assay (General Protocol):

-

Reagents and Materials:

-

Recombinant human PRMT5/MEP50 complex

-

Histone H4 peptide (substrate)

-

S-adenosyl-L-methionine (SAM) - methyl donor

-

Assay buffer (e.g., Tris-HCl, DTT, MgCl₂)

-

Detection reagent (e.g., antibody-based or fluorescent probe for S-adenosyl-L-homocysteine (SAH))

-

Test compound (dissolved in DMSO)

-

384-well plates

-

-

Assay Procedure:

-

Add assay buffer to the wells of a 384-well plate.

-

Add the test compound at various concentrations.

-

Add the PRMT5/MEP50 enzyme complex and incubate for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

-

Initiate the reaction by adding a mixture of the histone H4 substrate and SAM.

-

Allow the reaction to proceed at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stopping solution.

-

Add the detection reagent and incubate to allow for signal development.

-

Read the plate using a suitable plate reader (e.g., for fluorescence or luminescence).

-

-

Data Analysis:

-

The percentage of inhibition is calculated for each concentration of the test compound relative to a no-inhibitor control.

-

The IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

-

The following diagram illustrates a typical workflow for evaluating a potential PRMT5 inhibitor derived from the core compound.

Caption: General workflow for the evaluation of potential PRMT5 inhibitors.

Conclusion

This compound is a valuable building block in medicinal chemistry. While direct biological data on this specific compound is scarce, its core structure is integral to the development of potent inhibitors of PRMT5, a key target in oncology. Understanding its synthesis, physicochemical properties, and the signaling pathways modulated by its derivatives is crucial for researchers and drug development professionals. Further investigation into the direct biological activity of this compound and the development of novel derivatives holds significant promise for the discovery of new therapeutic agents.

References

An In-Depth Technical Guide to the Molecular Structure of 5-Chloro-3,4-dihydro-2H-isoquinolin-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 5-Chloro-3,4-dihydro-2H-isoquinolin-1-one. This compound is a key intermediate in medicinal chemistry, frequently utilized in the synthesis of biologically active molecules for therapeutic agent development, particularly in the area of neurological disorders.[1]

Core Molecular Properties

This compound is a heterocyclic compound belonging to the tetrahydroisoquinoline class.[2] Its core structure is a bicyclic system featuring a benzene ring fused to a dihydro-pyridinone ring. The key quantitative data for this molecule are summarized below.

| Property | Value | Reference |

| CAS Number | 129075-59-8 | [2][3][4] |

| Molecular Formula | C₉H₈ClNO | [1][2][3] |

| Molecular Weight | 181.62 g/mol | [1][2][3] |

| Storage | Sealed in dry, room temperature or 2-8℃ | [1][2] |

Molecular Structure and Visualization

The structure of this compound consists of an aromatic benzene ring fused to a six-membered lactam (a cyclic amide) ring. A chlorine atom is substituted at the C5 position of the aromatic ring. The dihydro aspect indicates saturation at the C3 and C4 positions of the heterocyclic ring.

Experimental Protocols

While specific experimental data for this compound is proprietary to chemical suppliers, this section outlines representative protocols for its synthesis and characterization based on established methods for the 3,4-dihydroisoquinolin-1(2H)-one scaffold.

The synthesis of 3,4-dihydroisoquinolin-1(2H)-ones can be efficiently achieved via a Curtius rearrangement sequence, which involves the thermal cyclization of a styryl isocyanate intermediate.[5] This method is often preferred for its good overall yield.[5]

-

Preparation of the Carboxylic Acid Precursor: Start with an appropriately substituted phenylpropanoic acid. For the target molecule, this would be 2-(2-chlorophenyl)ethan-1-yl-derived carboxylic acid.

-

Formation of the Acyl Azide: The carboxylic acid is converted to an acyl azide. A common method is to first form an acyl chloride using thionyl chloride or oxalyl chloride, followed by reaction with sodium azide in a suitable solvent like acetone or a biphasic system.

-

Curtius Rearrangement and Cyclization: The acyl azide is heated in an inert, high-boiling solvent (e.g., diphenyl ether). The azide undergoes thermal rearrangement to form an isocyanate intermediate.

-

Intramolecular Cyclization: At high temperatures, the isocyanate undergoes an intramolecular electrophilic substitution onto the adjacent benzene ring to form the fused lactam ring system, yielding the unsaturated isoquinolinone.

-

Reduction to Dihydroisoquinolinone: The resulting isoquinolinone is then catalytically hydrogenated (e.g., using H₂ gas with a Pd/C catalyst) to reduce the double bond in the heterocyclic ring, affording the final this compound product.[5]

-

Purification: The final product is purified using standard laboratory techniques such as recrystallization or column chromatography.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for structural elucidation of organic molecules. While specific spectral data for this compound is not publicly available, a general protocol for its acquisition is as follows.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire a standard proton (¹H) NMR spectrum. Typical parameters include a 30° or 90° pulse angle, a relaxation delay of 1-5 seconds, and the collection of 16 to 64 scans to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline correction.

-

Spectral Analysis: Integrate the signals to determine the relative number of protons. Analyze the chemical shifts (ppm) and coupling constants (J, in Hz) to confirm the presence of aromatic, aliphatic, and N-H protons, and to elucidate the connectivity of the molecule, confirming the structure. Spectroscopic data for this and related compounds are available from various chemical suppliers.[6][7]

Synthesis and Characterization Workflow

The logical workflow from starting materials to a fully characterized final product involves synthesis, purification, and structural confirmation.

Applications in Research and Drug Development

This compound serves as a valuable building block in synthetic organic chemistry. The 3,4-dihydroisoquinolin-1(2H)-one scaffold is of significant interest in medicinal chemistry.[1] Derivatives based on this core structure have been synthesized and investigated for a range of biological activities. For example, various substituted 3,4-dihydroisoquinolin-1(2H)-one derivatives have demonstrated potent antioomycete activity, indicating potential applications as crop protection agents.[8][9] While the broader scaffold is explored for various therapeutic targets, specific signaling pathways and biological activities for the 5-chloro substituted variant are not detailed in publicly available literature. Its primary role remains that of a key intermediate for creating more complex, biologically active molecules.[1]

References

- 1. This compound [myskinrecipes.com]

- 2. 129075-59-8|5-Chloro-3,4-dihydroisoquinolin-1(2H)-one|BLD Pharm [bldpharm.com]

- 3. 129075-59-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. rndmate.com [rndmate.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound(129075-59-8) 1H NMR spectrum [chemicalbook.com]

- 7. 5-chloro-3,4-dihydroquinolin-2(1H)-one(72995-15-4) 1H NMR [m.chemicalbook.com]

- 8. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide to 5-Chloro-3,4-dihydro-2H-isoquinolin-1-one: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive overview of 5-Chloro-3,4-dihydro-2H-isoquinolin-1-one, a heterocyclic compound with the chemical formula C₉H₈ClNO. While detailed experimental data for this specific molecule remains limited in publicly accessible literature, this guide consolidates available information and extrapolates from the well-studied class of 3,4-dihydroisoquinolin-1(2H)-one derivatives. The document covers physicochemical properties, general synthetic strategies, and known biological applications of the core scaffold, with a particular focus on its role as a key intermediate in the development of therapeutic agents, including Poly (ADP-ribose) polymerase (PARP) inhibitors. This guide is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry and drug development.

Introduction

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a prominent structural motif in medicinal chemistry, recognized for its presence in a variety of biologically active compounds. The introduction of a chlorine atom at the 5-position, yielding this compound, modulates the electronic and steric properties of the core structure, offering a valuable building block for the synthesis of targeted therapeutic agents. This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules, particularly those aimed at neurological disorders and oncology.[1] The strategic placement of the chloro group can influence binding affinities and metabolic stability, making it an attractive starting point for lead optimization in drug discovery programs.

Physicochemical and Spectral Data

Quantitative experimental data for this compound is not extensively reported in peer-reviewed literature. However, predicted and basic experimental data are available from various chemical suppliers and databases.

| Property | Value | Source |

| Molecular Formula | C₉H₈ClNO | Commercial Suppliers |

| Molecular Weight | 181.62 g/mol | Commercial Suppliers |

| CAS Number | 129075-59-8 | Commercial Suppliers |

| Appearance | White to off-white solid (typical) | General Knowledge |

| Purity | Typically >95% | Commercial Suppliers |

| Storage | 2-8°C, protected from light and moisture | Commercial Suppliers |

While specific, experimentally verified spectral data such as ¹H NMR, ¹³C NMR, and mass spectrometry are often provided by commercial suppliers upon purchase, representative spectral data for the broader class of 3,4-dihydroisoquinolin-1(2H)-ones are well-documented in the scientific literature. Researchers working with this compound can expect characteristic signals corresponding to the aromatic, methylene, and amide protons.

Synthetic Methodologies

The synthesis of this compound and its analogs can be achieved through several established synthetic routes. The selection of a particular method may depend on the availability of starting materials, desired scale, and substituent tolerance.

General Synthetic Workflow

A common and versatile approach for the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives is the Castagnoli-Cushman reaction.[2][3] This method involves the condensation of a homophthalic anhydride with an imine or its equivalent. For the synthesis of the title compound, a chloro-substituted homophthalic anhydride would be a logical precursor.

Caption: Generalized synthetic workflow for this compound.

Experimental Considerations

-

Reaction Conditions: The Castagnoli-Cushman reaction is typically carried out in a high-boiling aprotic solvent, such as toluene or xylene, at elevated temperatures.

-

Purification: The crude product is often purified by recrystallization or column chromatography on silica gel.

-

Characterization: The structure of the final product should be confirmed by standard analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis.

Biological Significance and Applications

The primary value of this compound lies in its utility as a scaffold for the synthesis of biologically active molecules. The 3,4-dihydroisoquinolin-1(2H)-one core is a "privileged structure" in medicinal chemistry, meaning it can serve as a high-affinity ligand for a variety of biological targets.

Intermediate for PARP Inhibitors

A significant application of the 3,4-dihydroisoquinolin-1(2H)-one scaffold is in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors.[1][4][5] PARP enzymes are crucial for DNA repair, and their inhibition is a validated strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways (e.g., BRCA mutations). The isoquinolinone core can mimic the nicotinamide moiety of the NAD+ cofactor, binding to the active site of PARP.

Caption: Simplified signaling pathway of PARP inhibition.

The 5-chloro substituent on the isoquinolinone ring can be strategically utilized to enhance binding affinity and selectivity for different PARP isoforms or to modulate the pharmacokinetic properties of the final drug candidate.

Central Nervous System (CNS) Applications

Derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold have also been explored for their potential in treating neurological disorders.[1] The scaffold's ability to be readily functionalized allows for the synthesis of libraries of compounds that can be screened against various CNS targets, such as G-protein coupled receptors and enzymes involved in neurotransmitter metabolism. The lipophilicity imparted by the chlorine atom in this compound may be advantageous for brain penetration, a critical attribute for CNS-acting drugs.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. While comprehensive data on the compound itself is not widely published, its structural relationship to a well-established class of biologically active scaffolds provides a strong foundation for its application in drug discovery. The general synthetic routes are accessible, and the potential for its derivatives to act as potent inhibitors of key biological targets, such as PARP, makes it a compound of significant interest for researchers in oncology and neuroscience. Further public disclosure of experimental data and biological evaluation of this specific compound and its derivatives would be highly beneficial to the scientific community.

References

- 1. Isoquinolinone-Naphthoquinone Hybrids as Potent PARP-1 Inhibitors Induce Apoptosis in Glioma via DNA Damage and ROS Generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

An In-depth Technical Guide to 5-Chloro-3,4-dihydro-2H-isoquinolin-1-one: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of 5-Chloro-3,4-dihydro-2H-isoquinolin-1-one, a key heterocyclic compound with notable applications in medicinal chemistry. Its role as an inhibitor of Poly (ADP-ribose) polymerase (PARP) positions it as a valuable scaffold in the development of novel therapeutics, particularly in oncology.

Core Molecular and Physical Properties

This compound is a chlorinated derivative of the 3,4-dihydroisoquinolin-1-one core structure. The introduction of a chlorine atom at the 5-position significantly influences its electronic properties and biological activity.

| Property | Value |

| Molecular Formula | C₉H₈ClNO |

| Molecular Weight | 181.62 g/mol |

| CAS Number | 129075-59-8 |

| Storage Conditions | 2-8℃ |

Synthesis and Experimental Protocols

A plausible synthetic workflow could involve the diazotization of an amino-isoquinoline precursor followed by a copper(I) chloride-catalyzed Sandmeyer reaction to introduce the chlorine at the 5-position.[1]

Conceptual Experimental Workflow for Synthesis

Caption: Conceptual workflow for the synthesis of this compound.

Biological Activity and Signaling Pathway

This compound is recognized as an inhibitor of Poly (ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair. PARP inhibitors have emerged as a significant class of targeted therapies in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

The primary target, PARP1, is a key sensor of DNA single-strand breaks. Upon detecting DNA damage, PARP1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process.

By inhibiting PARP1, this compound and its derivatives can disrupt this critical DNA repair mechanism. In cancer cells that already have a compromised DNA repair system (e.g., due to BRCA mutations), the inhibition of PARP leads to an accumulation of DNA damage, ultimately triggering cell death. This concept is known as synthetic lethality.

PARP1 Signaling Pathway in DNA Damage Response

Caption: Simplified PARP1 signaling pathway and the effect of its inhibition.

Applications in Research and Drug Development

This compound serves as a valuable starting material and fragment in the design and synthesis of more potent and selective PARP inhibitors. Researchers in drug development utilize this and related scaffolds to explore structure-activity relationships (SAR) with the aim of optimizing efficacy, selectivity, and pharmacokinetic properties. Its derivatives are being investigated for their therapeutic potential in various cancers, including ovarian, breast, and prostate cancer. Furthermore, given the role of PARP in other cellular processes such as inflammation, the therapeutic applications of inhibitors based on this scaffold may extend beyond oncology.

References

The Isoquinolinone Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoquinolinone scaffold, a bicyclic heterocyclic system, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its inherent structural features allow for diverse substitutions, leading to a vast chemical space of derivatives with significant therapeutic potential. This technical guide provides a comprehensive overview of the biological significance of the isoquinolinone core, with a focus on its role in anticancer, neuroprotective, and anti-inflammatory applications, and as a potent inhibitor of key enzymes. This document is intended to serve as a valuable resource for researchers actively engaged in the design and development of novel therapeutics based on this versatile scaffold.

Biological Significance and Therapeutic Applications

The isoquinolinone nucleus is a recurring motif in numerous biologically active natural products and synthetic compounds.[1] Its rigid, planar structure provides a foundation for the precise spatial orientation of functional groups, enabling high-affinity interactions with a variety of biological targets. The diverse pharmacological profile of isoquinolinone derivatives underscores their importance in drug discovery.[2]

Anticancer Activity: A significant body of research has highlighted the potent anticancer properties of isoquinolinone-based compounds.[3][4] These molecules exert their effects through various mechanisms, including the inhibition of enzymes crucial for cancer cell survival and proliferation, such as Poly (ADP-ribose) polymerase (PARP) and histone deacetylases (HDACs).[5][6] Furthermore, certain derivatives have been shown to induce apoptosis, trigger cell cycle arrest, and inhibit tubulin polymerization, a key process in cell division.[4][7]

Neuroprotective Effects: The isoquinolinone scaffold is also a promising framework for the development of neuroprotective agents.[8] Studies have demonstrated that isoquinoline alkaloids can mitigate neuronal damage by reducing oxidative stress and neuroinflammation.[9][10] Their mechanisms of action often involve the modulation of key signaling pathways implicated in neuronal survival and function.[11]

Anti-inflammatory Activity: Several isoquinolinone derivatives have exhibited potent anti-inflammatory properties.[12] For instance, certain compounds have been shown to suppress the production of pro-inflammatory mediators in microglial cells, suggesting their potential in treating neuroinflammatory conditions.[13] The anti-inflammatory effects are often mediated through the inhibition of signaling pathways such as the MAPKs/NF-κB pathway.[13]

Enzyme Inhibition: The isoquinolinone core serves as a versatile template for the design of potent and selective enzyme inhibitors. Beyond PARP and HDACs, isoquinolinone-based molecules have been developed as inhibitors of phosphodiesterases (PDEs), which are key regulators of intracellular signaling pathways.[14]

Data Presentation: A Quantitative Overview

The following tables summarize the in vitro activities of representative isoquinolinone derivatives against various biological targets. This quantitative data, primarily presented as half-maximal inhibitory concentrations (IC50), offers a comparative perspective on the potency of these compounds.

Table 1: Anticancer Activity of Isoquinolinone Derivatives

| Compound Class | Derivative | Cancer Cell Line | Cytotoxicity (IC50) | Reference |

| Isoquinolinone–Naphthoquinone Hybrid | 5c | C6 Glioma | 1.34 ± 0.02 µM | |

| Isoquinolinone–Naphthoquinone Hybrid | 5c | U87MG Glioma | 1.28 ± 0.03 µM | |

| Isoquinolinone–Naphthoquinone Hybrid | 5d | C6 Glioma | 1.35 ± 0.009 µM | |

| Isoquinolinone–Naphthoquinone Hybrid | 5d | U87MG Glioma | 1.33 ± 0.01 µM | |

| Isoquinoline-based Hydroxamic Acid | 10a | RPMI 8226 | < 1 µM | [6] |

| Isoquinoline-based Hydroxamic Acid | 10f | HCT 116 | < 0.3 µM | [6] |

| Isoquinoline-based Hydroxamic Acid | 10g | HCT 116 | < 0.3 µM | [6] |

| Pyrrolo[2,1-a]isoquinoline (Lamellarin) | Lamellarin D (1) | Various | 38–110 nM | |

| Pyrrolo[2,1-a]isoquinoline (Lamellarin) | Lamellarin K (3) | Various | 38–110 nM | |

| Pyrrolo[2,1-a]isoquinoline (Lamellarin) | Lamellarin M (5) | Various | 38–110 nM | |

| Pyrrolo[2,1-a]isoquinoline (Lamellarin) | Lamellarin N (9) | SK-MEL-5 | 0.187 µM |

Table 2: Enzyme Inhibitory Activity of Isoquinolinone Derivatives

| Target Enzyme | Compound Class | Derivative | Inhibition (IC50) | Reference |

| PARP-1 | Isoquinolinone–Naphthoquinone Hybrid | 5c | 2.4 nM | |

| PARP-1 | Isoquinolinone–Naphthoquinone Hybrid | 5d | 4.8 nM | |

| PARP-1 | Imidazoquinolinone | BYK49187 | pIC50 = 8.36 | [5] |

| PARP-1 | Isoquinolindione | BYK204165 | pIC50 = 7.35 | [5] |

| HDAC1 | Isoquinoline-based Hydroxamic Acid | 10c | 4.17 ± 0.11 nM | [6] |

| HDAC3 | Isoquinoline-based Hydroxamic Acid | 10c | 4.00 ± 0.10 nM | [6] |

| HDAC6 | Isoquinoline-based Hydroxamic Acid | 10c | 3.77 ± 0.07 nM | [6] |

| PDE4B | 1-Phenyl-3,4-dihydroisoquinoline | 15 | Potent Inhibition | [14] |

| PDE5 | Quinoline-based | 4b | 20 nM |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and biological evaluation of isoquinolinone derivatives.

Synthesis of 3-Arylisoquinolin-1(2H)-ones

This protocol is adapted from the method developed by Khadka and co-workers for the synthesis of 3-arylisoquinolinones.

Materials:

-

Appropriate N,N-diethyl-2-methylbenzamide

-

Appropriate benzonitrile

-

n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)

-

Dry Tetrahydrofuran (THF)

-

Silica gel for column chromatography

-

Methanol (MeOH)

-

Dichloromethane (CH2Cl2)

Procedure:

-

Prepare a solution of the appropriate benzonitrile (1.5 mmol) in dry THF (10.0 mL).

-

In a separate flask, prepare a solution of n-BuLi (3.8 mmol, 2.5 M) in dry THF (10 mL) for the synthesis of certain derivatives, or LDA (4.0 mmol, 1.0 M) in dry THF (10 mL) for others.

-

Cool the n-BuLi or LDA solution to -78 °C.

-

To the cooled solution, add a solution of the appropriate N,N-diethyl-2-methylbenzamide (1.5 mmol) in dry THF (10.0 mL) dropwise.

-

After stirring for a specified time, add the benzonitrile solution dropwise to the reaction mixture.

-

Allow the reaction to proceed, monitoring its completion by Thin Layer Chromatography (TLC) using a mobile phase of MeOH:CH2Cl2 (1:99 v/v).

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Purify the crude product using silica gel column chromatography, eluting with an appropriate solvent system (e.g., CH2Cl2) to yield the desired 3-arylisoquinolin-1(2H)-one.

In Vitro Cytotoxicity (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of isoquinolinone compounds on cancer cell lines.[2][7]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Isoquinolinone compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment and incubate overnight.

-

Prepare serial dilutions of the isoquinolinone compound in complete medium. The final DMSO concentration should be non-toxic to the cells (typically <0.5%).

-

Remove the old medium from the cells and add the medium containing the compound at various concentrations. Include a vehicle control (medium with DMSO) and an untreated control.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solubilized formazan product using a microplate reader at a wavelength of 570 nm.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

PARP-1 Inhibition Assay (Fluorometric)

This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of isoquinolinone compounds on PARP-1.

Materials:

-

Recombinant human PARP-1 enzyme

-

Activated DNA

-

β-Nicotinamide adenine dinucleotide (β-NAD+)

-

PARP assay buffer

-

Isoquinolinone compound (dissolved in DMSO)

-

Developer reagent

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the isoquinolinone compound in PARP assay buffer.

-

In a 96-well black microplate, add the diluted compound, a positive control inhibitor, and a DMSO-only control.

-

Add the diluted PARP-1 enzyme solution to each well.

-

Add activated DNA to each well.

-

Initiate the reaction by adding β-NAD+ to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and develop the signal by adding the developer reagent.

-

Incubate the plate at room temperature for 15 minutes, protected from light.

-

Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control and determine the IC50 value.

HDAC Inhibition Assay (Fluorometric)

This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of isoquinolinone compounds on HDAC enzymes.[6]

Materials:

-

Recombinant human HDAC enzyme (e.g., HDAC1, HDAC3, HDAC6)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC assay buffer

-

Isoquinolinone compound (dissolved in DMSO)

-

Developer solution (containing a stop solution like Trichostatin A and trypsin)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the isoquinolinone compound in HDAC assay buffer.

-

In a 96-well black microplate, add the diluted compound, a positive control inhibitor (e.g., SAHA), and a DMSO-only control.

-

Add the diluted recombinant HDAC enzyme to all wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction and develop the fluorescent signal by adding the developer solution to each well.

-

Incubate the plate at room temperature for 15 minutes, protected from light.

-

Read the fluorescence using a microplate reader with excitation at 355-360 nm and emission at 460 nm.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control and determine the IC50 value.

PDE Inhibition Assay (Fluorescence Polarization)

This protocol describes a fluorescence polarization (FP)-based assay for measuring the inhibitory activity of isoquinolinone compounds on phosphodiesterases.

Materials:

-

Recombinant human PDE enzyme (e.g., PDE4, PDE5)

-

Fluorescently labeled substrate (e.g., cGMP-FAM)

-

PDE assay buffer

-

Binding agent

-

Isoquinolinone compound (dissolved in DMSO)

-

Positive control inhibitor (e.g., Sildenafil for PDE5)

-

96-well black microplate

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare serial dilutions of the isoquinolinone compound in PDE assay buffer.

-

Add the diluted compound, positive control, and a DMSO-only control to the wells of a 96-well black microplate.

-

Add the diluted PDE enzyme solution to each well and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding the fluorescently labeled cGMP substrate.

-

Incubate the plate for 30-60 minutes at 37°C.

-

Stop the reaction by adding the binding agent to all wells and incubate for an additional 30 minutes at room temperature.

-

Read the fluorescence polarization of each well using a microplate reader.

-

Calculate the percentage of PDE inhibition for each concentration of the test compound and determine the IC50 value.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow relevant to the study of isoquinolinone derivatives.

Caption: General experimental workflow for the synthesis and biological evaluation of isoquinolinone derivatives.

Caption: Simplified signaling pathway of PARP-1 inhibition by isoquinolinone derivatives.

Caption: Mechanism of action of isoquinolinone-based HDAC inhibitors.

Conclusion

The isoquinolinone scaffold represents a highly versatile and privileged core in medicinal chemistry, with its derivatives demonstrating a wide spectrum of potent biological activities. The extensive research into their anticancer, neuroprotective, and anti-inflammatory properties, coupled with their efficacy as enzyme inhibitors, underscores their significant therapeutic potential. This technical guide has provided a comprehensive overview of the biological significance of the isoquinolinone scaffold, supported by quantitative data, detailed experimental protocols, and illustrative diagrams of key signaling pathways. It is anticipated that the information presented herein will serve as a valuable resource for scientists and researchers in the ongoing quest to develop novel and effective isoquinolinone-based therapeutics for a range of human diseases. The continued exploration of the vast chemical space accessible from this scaffold promises to yield new generations of drug candidates with improved potency, selectivity, and pharmacokinetic profiles.

References

- 1. Synthesis of 3-substituted benzamides and 5-substituted isoquinolin-1(2H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Design, synthesis and biological evaluation of isoquinoline-based derivatives as novel histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis of 4-(arylthio)isoquinolin-1(2H)-ones via TBHP-mediated sequential amidation/thioetherification of N-alkylisoquinolinium salts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity | MDPI [mdpi.com]

- 11. WO2009076206A1 - Synthesis methods of histone deacetylase inhibitors (hdacis) - Google Patents [patents.google.com]

- 12. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

- 13. Optimizing metabolic stability of phosphodiesterase 5 inhibitors: discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

An In-depth Technical Guide to 3,4-Dihydroisoquinolin-1(2H)-one Derivatives: Synthesis, Biological Activities, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic molecules of significant medicinal interest. Its unique structural features have made it a cornerstone in the development of novel therapeutic agents across a wide spectrum of diseases. This technical guide provides a comprehensive overview of the synthesis, biological activities, and pharmacological applications of 3,4-dihydroisoquinolin-1(2H)-one derivatives, with a focus on quantitative data and detailed experimental methodologies.

Synthetic Strategies for 3,4-Dihydroisoquinolin-1(2H)-one Core

The construction of the 3,4-dihydroisoquinolin-1(2H)-one skeleton can be achieved through various synthetic routes, each offering distinct advantages in terms of efficiency, substrate scope, and stereocontrol. Key methodologies include intramolecular cyclization, carbonylation reactions, metal-catalyzed C-H activation, and multicomponent reactions.[1]

A general workflow for the synthesis and evaluation of these derivatives is outlined below:

Caption: General workflow for the synthesis and biological evaluation of 3,4-dihydroisoquinolin-1(2H)-one derivatives.

Key Synthetic Methodologies:

-

Intramolecular Cyclization: This approach involves the cyclization of suitably substituted phenylethylamine derivatives, such as carbamates, ureas, thioureas, isocyanates, or azidoamides.[1]

-

Carbonylation and Carbomylation: These methods introduce the carbonyl group of the lactam ring through reactions involving carbon monoxide or its surrogates.[1]

-

Metal-Catalyzed Protocols: Palladium and rhodium-catalyzed reactions, often involving C-H activation with a directing group, have emerged as powerful tools for the synthesis of this scaffold.[1]

-

Multicomponent Reactions: The Castagnoli–Cushman reaction, which involves the condensation of a homophthalic anhydride, an amine, and an aldehyde or ketone, provides a highly efficient and diastereoselective route to substituted 3,4-dihydroisoquinolin-1(2H)-ones.[2][3][4][5]

Experimental Protocol: Castagnoli-Cushman Reaction

This protocol describes a general procedure for the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives via the Castagnoli-Cushman reaction.[2][3][5]

Materials:

-

Homophthalic anhydride

-

Appropriate primary amine

-

Substituted aldehyde or ketone

-

Toluene or another suitable solvent (e.g., dichloromethane)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

To a solution of homophthalic anhydride (1.0 eq) in toluene, add the primary amine (1.0 eq).

-

Stir the mixture at room temperature for 30 minutes to form the intermediate imine.

-

Add the aldehyde or ketone (1.0 eq) to the reaction mixture.

-

Reflux the reaction mixture for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired 3,4-dihydroisoquinolin-1(2H)-one derivative.

-

Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Diverse Biological Activities and Pharmacological Applications

Derivatives of 3,4-dihydroisoquinolin-1(2H)-one exhibit a remarkable range of biological activities, making them attractive candidates for drug discovery programs.

Tabulated Summary of Biological Activities:

| Biological Activity | Key Derivatives and Remarks | Reference(s) |

| Anticancer | Inhibition of enzymes like PARP and EZH2. | [1] |

| Anti-HIV | [1] | |

| Antidepressant | [1] | |

| H3 Receptor Antagonist | Potential for treating neuropathic pain. | [1] |

| GSK-3 Inhibitor | [1] | |

| Antithrombotic | Studied for the treatment of thromboembolic disorders. | [1] |

| Antimicrobial | Antibacterial and antifungal properties. | [1] |

| Antioomycete | Effective against plant pathogens like Pythium recalcitrans. | [2][3][5] |

| Spasmolytic | Smooth muscle relaxant activity. | [6] |

| Antiviral | Activity against human coronaviruses. | [7] |

| PRMT5 Inhibition | Potent and selective inhibitors for potential leukemia and lymphoma treatment. | [8] |

| Free-Radical Scavenging | Antioxidant properties. | [9] |

| Enzyme Inhibition | Inhibition of d-amino acid oxidase, acetylcholinesterase, and butyrylcholinesterase. | [9] |

Quantitative Structure-Activity Relationship (QSAR) and Lead Optimization

The diverse biological activities of these derivatives have prompted extensive structure-activity relationship (SAR) studies to identify key structural features responsible for their therapeutic effects. For instance, in the context of antioomycete activity, 3D-QSAR studies have highlighted the importance of the C4-carboxyl group for potency against P. recalcitrans.[2][3]

The general process of lead optimization based on SAR is depicted below:

Caption: Iterative cycle of lead optimization for 3,4-dihydroisoquinolin-1(2H)-one derivatives.

Case Study: Antioomycete Activity against Pythium recalcitrans

A notable application of 3,4-dihydroisoquinolin-1(2H)-one derivatives is in the management of plant diseases. A series of 59 derivatives were synthesized using the Castagnoli–Cushman reaction and evaluated for their antioomycete activity.[2][3][5]

Quantitative Data on Antioomycete Activity:

| Compound | EC50 (μM) against P. recalcitrans | In vivo Preventive Efficacy (%) @ 2.0 mg/pot | In vivo Preventive Efficacy (%) @ 5.0 mg/pot |

| I23 | 14 | 75.4 | 96.5 |

| Hymexazol (Commercial Standard) | 37.7 | 63.9 | - |

Compound I23 demonstrated significantly higher in vitro potency against P. recalcitrans compared to the commercial agent hymexazol.[2][3][5] Furthermore, it exhibited excellent in vivo preventive efficacy.[2][3][5] The proposed mechanism of action for compound I23 involves the disruption of the biological membrane systems of the oomycete.[2][3][5]

Conclusion

The 3,4-dihydroisoquinolin-1(2H)-one scaffold continues to be a highly valuable framework in medicinal chemistry and agrochemical research. The synthetic versatility of this core allows for the generation of diverse libraries of compounds for biological screening. The broad spectrum of pharmacological activities, coupled with promising quantitative data for specific derivatives, underscores the immense potential of this compound class in the development of new drugs and crop protection agents. Future research will likely focus on the elucidation of detailed mechanisms of action and the optimization of lead compounds for enhanced potency, selectivity, and pharmacokinetic properties.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 2-substituted-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide as potent and selective protein arginine methyltransferases 5 inhibitors: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 5-Chloro-3,4-dihydro-2H-isoquinolin-1-one from Arylethylcarbamates: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 5-Chloro-3,4-dihydro-2H-isoquinolin-1-one, a valuable intermediate in medicinal chemistry, from arylethylcarbamates. The primary synthetic route detailed is a two-step process involving the formation of an ethyl N-[2-(2-chlorophenyl)ethyl]carbamate intermediate, followed by an intramolecular cyclization via a Bischler-Napieralski-type reaction.

Introduction

3,4-Dihydroisoquinolin-1(2H)-one scaffolds are prevalent in numerous biologically active natural products and synthetic molecules. The targeted compound, this compound, serves as a key building block in the development of novel therapeutic agents. The synthesis described herein utilizes the robust and widely applicable Bischler-Napieralski reaction, a powerful tool for the construction of the isoquinoline core through intramolecular electrophilic aromatic substitution.[1][2] This method is particularly effective for the cyclization of β-arylethylamides and their carbamate analogues.[1][2]

Overall Reaction Scheme

The synthesis of this compound from 2-(2-chlorophenyl)ethan-1-amine proceeds in two main steps as illustrated below.

Figure 1: Overall two-step synthesis of this compound.

Data Presentation

The following table summarizes the key quantitative data for each step of the synthesis.

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 2-(2-chlorophenyl)ethan-1-amine, Ethyl chloroformate | Triethylamine, Dichloromethane (DCM) | 0 to rt | 3 | ~90 (estimated) |

| 2 | Ethyl N-[2-(2-chlorophenyl)ethyl]carbamate | Polyphosphoric acid (PPA) | 140-150 | 2-3 | High (not specified) |

Experimental Protocols

Step 1: Synthesis of Ethyl N-[2-(2-chlorophenyl)ethyl]carbamate

This procedure outlines the formation of the carbamate intermediate from 2-(2-chlorophenyl)ethan-1-amine and ethyl chloroformate.

Materials:

-

2-(2-chlorophenyl)ethan-1-amine

-

Ethyl chloroformate

-

Triethylamine (Et3N)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve 2-(2-chlorophenyl)ethan-1-amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add ethyl chloroformate (1.05 eq) dropwise via a dropping funnel, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to afford the crude ethyl N-[2-(2-chlorophenyl)ethyl]carbamate.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound

This protocol details the intramolecular cyclization of the carbamate intermediate to the final product using polyphosphoric acid (PPA).

Materials:

-

Ethyl N-[2-(2-chlorophenyl)ethyl]carbamate

-

Polyphosphoric acid (PPA)

-

Ice water

-

Ethyl acetate or Dichloromethane

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar with heating mantle

-

Thermometer

-

Beaker

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, add polyphosphoric acid.

-

Heat the PPA to approximately 80-90 °C with stirring.

-

Slowly add ethyl N-[2-(2-chlorophenyl)ethyl]carbamate (1.0 eq) to the hot PPA.

-

Increase the temperature of the reaction mixture to 140-150 °C and maintain for 2-3 hours.

-

Monitor the reaction by TLC.

-

After the reaction is complete, carefully pour the hot reaction mixture onto ice water with vigorous stirring.

-

Neutralize the aqueous mixture with a saturated aqueous solution of NaHCO3.

-

Extract the product with ethyl acetate or dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Reaction Mechanism and Workflow

The synthesis involves two key transformations: carbamate formation and an intramolecular electrophilic aromatic substitution (Bischler-Napieralski-type cyclization).

Figure 2: Reaction mechanism for the synthesis.

The experimental workflow is a standard two-step organic synthesis procedure involving reaction setup, monitoring, workup, and purification.

Figure 3: Experimental workflow for the two-step synthesis.

Conclusion

The described two-step synthesis provides a reliable and efficient method for the preparation of this compound. The use of readily available starting materials and well-established reaction conditions makes this protocol suitable for both small-scale laboratory synthesis and potential scale-up for drug development applications. The key to a successful synthesis lies in the careful control of reaction temperatures, particularly during the addition of ethyl chloroformate and the PPA-mediated cyclization, as well as in the thorough purification of the intermediate and final product.

References

Application Notes and Protocols: Bischler-Napieralski Reaction for 3,4-Dihydroisoquinoline Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Bischler-Napieralski reaction is a cornerstone of heterocyclic chemistry, providing a powerful method for the synthesis of 3,4-dihydroisoquinolines.[1] This intramolecular electrophilic aromatic substitution reaction involves the cyclization of β-arylethylamides or β-arylethylcarbamates, typically in the presence of a dehydrating agent under acidic conditions.[1][2] The resulting 3,4-dihydroisoquinoline core is a prevalent scaffold in numerous alkaloids and pharmacologically active compounds, making this reaction highly relevant in the field of drug discovery and development.[3] Subsequent oxidation of the 3,4-dihydroisoquinoline product can readily yield the corresponding aromatic isoquinoline.[4]

This document provides detailed application notes, experimental protocols, and a summary of reaction conditions for the synthesis of 3,4-dihydroisoquinolines via the Bischler-Napieralski reaction, intended for use by researchers and professionals in chemistry and drug development.

Reaction Mechanism and Key Considerations

The mechanism of the Bischler-Napieralski reaction is understood to proceed through one of two primary pathways, largely dependent on the specific reaction conditions employed.[1]

-

Mechanism I: This pathway involves the formation of a dichlorophosphoryl imine-ester intermediate. This intermediate then undergoes cyclization, followed by elimination to generate the 3,4-dihydroisoquinoline.[1]

-

Mechanism II: In this pathway, a nitrilium ion intermediate is formed first, which then undergoes electrophilic aromatic substitution to yield the final product.[1]

The presence of electron-donating groups on the aromatic ring of the β-arylethylamide substrate generally facilitates the reaction by activating the ring towards electrophilic attack.[2][4] Conversely, substrates with electron-withdrawing groups are less reactive and may require harsher conditions, such as the use of phosphorus pentoxide (P₂O₅) in refluxing phosphoryl chloride (POCl₃).[1][4] A common side reaction is the retro-Ritter reaction, which leads to the formation of a styrene derivative.[4] This can sometimes be mitigated by using the corresponding nitrile as a solvent.[4]

Data Presentation: Reaction Conditions and Yields

The following table summarizes various conditions and reported yields for the Bischler-Napieralski synthesis of 3,4-dihydroisoquinolines, showcasing the versatility of this reaction with different substrates and reagents.

| Starting Material (β-arylethylamide) | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| N-(2-(3,4-dimethoxyphenyl)ethyl)acetamide | POCl₃ | Acetonitrile | Reflux | 1-3 | Moderate | [5] |

| N-(2-phenylethyl)benzamide | POCl₃ | Toluene | Reflux | 1-24 | Varies | [6] |

| N-[2-(4-methoxyphenyl)-ethyl]-4-methoxybenzamide | POCl₃ | - | - | - | "Normal product" | [1] |

| N-[2-(4-methoxyphenyl)-ethyl]-4-methoxybenzamide | P₂O₅ | - | - | - | Mixture of isomers | [1] |

| Substituted N-phenethylamides | Tf₂O, 2-chloropyridine | Dichloromethane | -20 to 0 | 0.83 | Varies | [6] |

| N-(2-(4-(trifluoromethyl)phenyl)ethyl)formamide | POCl₃/P₂O₅ | Toluene/Xylene | Reflux | - | Low to moderate | [7] |

| Amide derivative | POCl₃ | Dichloromethane | Reflux | 4 | - | [2] |

| Substituted benzamides | POCl₃ | Acetonitrile | Reflux | 4 | 19-75 | [8] |

| Acylated 3-methyl-1-phenylbutan-2-amine derivatives | POCl₃ | 1,2-dichloroethane | Reflux | 1-3 | 62-75 | [5] |

Experimental Protocols

Protocol 1: General Procedure using Phosphorus Oxychloride (POCl₃)

This protocol provides a general guideline for a typical Bischler-Napieralski reaction and may require optimization for specific substrates.[6]

Materials:

-

β-arylethylamide substrate

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous solvent (e.g., dichloromethane (DCM), toluene, or acetonitrile)

-

Inert gas (Nitrogen or Argon)

-

Ice bath

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Work-up reagents (ice, ammonium hydroxide or sodium bicarbonate solution, organic solvent for extraction, brine, anhydrous sodium sulfate or magnesium sulfate)

Procedure:

-

To an oven-dried round-bottom flask under an inert atmosphere, add the β-arylethylamide substrate (1.0 equivalent).

-

Add an appropriate volume of anhydrous solvent.

-

Cool the mixture in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) (typically 1.1 to 5 equivalents) dropwise to the cooled solution.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 1 to 24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully quench the reaction by slowly pouring the mixture into a beaker containing a mixture of ice and a base (e.g., ammonium hydroxide or sodium bicarbonate solution) to neutralize the excess acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired 3,4-dihydroisoquinoline.

Protocol 2: Milder Conditions using Triflic Anhydride (Tf₂O)

This modified procedure allows for milder reaction conditions, which can be beneficial for sensitive substrates.[6]

Materials:

-

β-arylethylamide substrate

-

Triflic anhydride (Tf₂O)

-

2-chloropyridine

-

Anhydrous dichloromethane (DCM)

-

Inert gas (Nitrogen or Argon)

-

Low-temperature bath (-20 °C)

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve the β-arylethylamide substrate (1.0 equivalent) in anhydrous DCM in a flame-dried flask under an inert atmosphere.

-

Add 2-chloropyridine (2.0 equivalents).

-

Cool the mixture to -20 °C.

-

Slowly add triflic anhydride (Tf₂O) (1.25 equivalents) to the cooled solution.

-

Stir the reaction mixture at -20 °C and monitor its progress by TLC or LC-MS.

-

Upon completion, quench the reaction according to standard procedures, followed by aqueous work-up and purification as described in Protocol 1.

Visualizations

Bischler-Napieralski Reaction Mechanism

Caption: General workflow of the Bischler-Napieralski reaction.

Experimental Workflow

Caption: Step-by-step experimental workflow for synthesis.

Biological Relevance: Targeting the NF-κB Signaling Pathway

Many 1,2,3,4-tetrahydroisoquinoline derivatives, which can be obtained by the reduction of 3,4-dihydroisoquinolines synthesized via the Bischler-Napieralski reaction, have shown potent biological activities, including anticancer effects by targeting the NF-κB signaling pathway.[3][9]

Caption: Inhibition of the NF-κB signaling pathway.

References

- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 2. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 4. jk-sci.com [jk-sci.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Design, Synthesis and Biological Evaluation of 1,4-Disubstituted-3,4-dihydroisoquinoline Compounds as New Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

Application Notes and Protocols for Greener Synthetic Routes to Isoquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

The synthesis of isoquinoline and its derivatives, a cornerstone in medicinal chemistry and materials science, is undergoing a significant transformation towards more sustainable and environmentally benign methodologies.[1][2][3] Traditional methods, while effective, often rely on harsh conditions, toxic reagents, and multi-step procedures with poor atom economy.[1][4] This document provides an overview of and detailed protocols for several key greener synthetic strategies that offer significant advantages in terms of reduced environmental impact, increased efficiency, and improved safety profiles.[1][2][3]

Core Principles of Green Synthesis for Isoquinolines

Modern green synthetic approaches for isoquinoline derivatives are centered around several key principles:

-

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. C-H activation and multicomponent reactions are prime examples.[1][2][3]

-

Energy Efficiency: Utilizing methods like microwave irradiation and photocatalysis to reduce reaction times and energy consumption.[1][5]

-

Use of Benign Solvents and Catalysts: Employing non-toxic, recyclable solvents like water and polyethylene glycol (PEG), and developing metal-free or recyclable catalytic systems.[1][6][7]

-

Waste Minimization: Designing synthetic routes that produce minimal or no hazardous byproducts.[1][8]

Key Greener Synthetic Strategies

Several innovative strategies have emerged as powerful tools for the sustainable synthesis of isoquinolines. These include:

-

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to rapidly heat reactions, often leading to dramatically reduced reaction times, increased yields, and fewer side products compared to conventional heating.[1]

-

C-H Activation/Annulation: This atom-economical approach involves the direct functionalization of carbon-hydrogen bonds, avoiding the need for pre-functionalized starting materials and thus reducing the number of synthetic steps and waste.[6][9][10]

-

Visible-Light Photocatalysis: This strategy employs light energy to drive chemical reactions, often under mild, ambient conditions. It allows for the generation of reactive radical intermediates for the construction of the isoquinoline core.[1][11][12][13]

-

Multicomponent Reactions (MCRs): MCRs involve the combination of three or more starting materials in a single reaction vessel to form a complex product in a highly efficient and atom-economical manner.[1][14][15]

-

Ultrasound-Assisted Synthesis: The use of ultrasonic irradiation can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones, leading to improved mass transfer and molecular activation.[1]

Below are detailed application notes, comparative data in tabular format, and experimental protocols for some of these key greener synthetic methodologies.

Application Note 1: Microwave-Assisted Ruthenium-Catalyzed Synthesis of Isoquinolines